molecular formula C23H22FN7O2 B2723632 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920365-71-5

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2723632
CAS RN: 920365-71-5
M. Wt: 447.474
InChI Key: FUMSWYZXPRPISM-UHFFFAOYSA-N
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis and exploration of the biological activities of compounds structurally related to 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone. Compounds with similar structural features have been synthesized and evaluated for various biological activities, including as 5-HT2 antagonists, which are explored for their potential in treating disorders related to the serotonergic system in the brain. For instance, derivatives with bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structures have shown potent 5-HT2 antagonist activity, indicating their utility in neuroscience research and potential therapeutic applications (Watanabe et al., 1992).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of triazole derivatives have been extensively studied, revealing that modifications of the triazole core can lead to compounds with significant antimicrobial activities. Novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating thiazolo[3,2-a]benzimidazole moieties, for example, exhibited moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).

Antitumor Activity

The exploration of triazole derivatives for antitumor activity has yielded promising results. Derivatives containing the triazole moiety have been synthesized and tested for their efficacy against various cancer cell lines, with some compounds showing comparable or even superior activity to standard chemotherapy agents. This research direction underscores the potential of triazole derivatives in oncology, paving the way for new therapeutic options (Riyadh, 2011).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of triazole derivatives are crucial for understanding their structure-activity relationships and optimizing their biological properties. Innovative synthetic techniques, including conventional, microwave, and ultrasound-mediated methods, have been employed to create novel conazole analogues with enhanced biological activities. Such studies not only contribute to the chemical knowledge base but also offer insights into the development of more effective and safer drugs (Mermer et al., 2018).

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-16-4-2-3-5-19(16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-8-6-17(24)7-9-18/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSWYZXPRPISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

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